molecular formula C14H13NO3S B5769538 2-methyl-N-(phenylsulfonyl)benzamide CAS No. 152438-89-6

2-methyl-N-(phenylsulfonyl)benzamide

Cat. No.: B5769538
CAS No.: 152438-89-6
M. Wt: 275.32 g/mol
InChI Key: DFSQRMYAKQBREU-UHFFFAOYSA-N
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Description

2-methyl-N-(phenylsulfonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methyl group and a phenylsulfonyl moiety. This structure is characteristic of sulfonamide and benzamide derivatives, which are frequently investigated as key intermediates in organic synthesis and for their potential biological activity in pharmaceutical research . Compounds with similar structural features, particularly those containing the phenylsulfonamide group, have been studied for their role as inhibitors of specific enzymes, such as methionine aminopeptidase 2 . Researchers value this compound for developing novel therapeutic agents and studying structure-activity relationships (SAR). It is intended for laboratory research applications only and is not for diagnostic or therapeutic use. Keep container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzenesulfonyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-7-5-6-10-13(11)14(16)15-19(17,18)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSQRMYAKQBREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289117
Record name 2-Methyl-N-(phenylsulfonyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152438-89-6
Record name 2-Methyl-N-(phenylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152438-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(phenylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N Phenylsulfonyl Benzamides

Established Synthetic Pathways for the Core Scaffold

The construction of the N-(phenylsulfonyl)benzamide scaffold is primarily achieved through well-established and reliable chemical reactions, namely amidation and sulfonylation, as well as modern coupling reactions.

Amidation and Sulfonylation Reactions

The formation of the N-(phenylsulfonyl)benzamide core relies on the sequential or modular creation of two key bonds: a sulfonamide linkage and an amide linkage. A common route involves the initial formation of a sulfonamide followed by an amidation reaction.

For instance, the synthesis of 2-(sulfonamido)-N-benzamides can be initiated from an anthranilic acid derivative. nih.gov The process begins with the coupling of the anthranilic acid with an appropriate sulfonyl chloride in basic aqueous conditions to yield a sulfonamide intermediate. nih.gov This intermediate, which is a carboxylic acid, is then coupled with an amine or aniline (B41778) to form the final benzamide (B126) product. nih.gov Propylphosphonic anhydride (B1165640) (T3P) is an effective reagent for facilitating this final amide bond formation. nih.gov

Alternatively, the synthesis can be approached by forming the amide bond first, followed by the sulfonylation step. nih.gov Another powerful method for creating the sulfonamide bond is the reaction of amines with sulfonyl chlorides, which are often generated in situ from sulfonic acids or their salts. organic-chemistry.org For example, the combination of thionyl chloride and hydrogen peroxide can convert thiols into sulfonyl chlorides, which then readily react with amines to form sulfonamides in excellent yields. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water can achieve the same transformation. organic-chemistry.org

A novel, one-pot strategy merges the coupling partners traditionally used for amide formation—carboxylic acids and amines—to generate sulfonamides. This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride, which is then aminated in the same pot to produce the desired sulfonamide. nih.gov This process avoids the need for pre-functionalization of the starting materials. nih.gov

Reagent/CatalystReactionPurpose
Sodium Bicarbonate (NaHCO₃)SulfonylationProvides basic conditions for the coupling of anthranilic acid and sulfonyl chloride. nih.gov
Propylphosphonic anhydride (T3P)AmidationActs as a coupling agent for the formation of the amide bond between the carboxylic acid intermediate and an amine. google.com
Thionyl Chloride (SOCl₂) / H₂O₂Oxidative ChlorinationConverts thiols directly into sulfonyl chlorides for subsequent sulfonamide synthesis. organic-chemistry.org
Copper (Cu) CatalystDecarboxylative HalosulfonylationEnables the conversion of aromatic acids to sulfonyl chlorides for one-pot sulfonamide synthesis. nih.gov

Coupling Reactions in Scaffold Assembly (e.g., Buchwald-Hartwig coupling)

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful tool for assembling the N-(phenylsulfonyl)benzamide scaffold. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and amines, overcoming the limitations of traditional methods which often require harsh conditions and have limited functional group tolerance. wikipedia.orgorganic-chemistry.org

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) species. youtube.com

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, replacing the halide ligand, and is subsequently deprotonated by a base. youtube.com

Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the palladium(0) catalyst. youtube.com

The efficiency and scope of the Buchwald-Hartwig reaction have been significantly enhanced by the development of specialized ligands. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. youtube.com The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org

This methodology can be applied to construct the N-phenyl portion of the 2-methyl-N-(phenylsulfonyl)benzamide molecule by coupling a phenyl amine with an appropriately halogenated 2-methylbenzamide (B88809) precursor, or vice-versa. The reaction's versatility allows for a modular approach to the synthesis. nih.gov

Catalyst System ComponentRole in Buchwald-Hartwig Amination
Palladium (Pd) catalystThe core metal that facilitates the cross-coupling reaction through a Pd(0)/Pd(II) catalytic cycle. youtube.com
Aryl Halide/TriflateThe electrophilic coupling partner containing the aryl group to be functionalized. wikipedia.org
AmineThe nucleophilic coupling partner that provides the nitrogen atom for the new C-N bond. wikipedia.org
BaseRequired for the deprotonation of the amine after it coordinates to the palladium complex. youtube.com
Phosphine Ligand (e.g., XPhos, BINAP)Stabilizes the palladium catalyst, increases its reactivity, and facilitates both oxidative addition and reductive elimination. wikipedia.orgyoutube.com

Advanced Synthetic Strategies for Diversification

To generate a wide array of derivatives from the core N-(phenylsulfonyl)benzamide structure, chemists employ advanced synthetic strategies that allow for the rapid introduction of complexity and functional diversity.

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (Ugi-4CR), are particularly powerful. beilstein-journals.orgresearchgate.net The classic Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. researchgate.net By strategically choosing starting materials that contain sulfonamide moieties, complex derivatives can be built around the core N-(phenylsulfonyl)benzamide structure. For example, a sulfonamide-containing carboxylic acid could be used as the acid component in an Ugi reaction.

Furthermore, the products of MCRs can serve as intermediates for subsequent transformations. A notable strategy involves coupling the Ugi reaction with a Buchwald-Hartwig cyclization, allowing for the synthesis of complex heterocyclic systems. beilstein-journals.orgnih.gov

Another relevant MCR is a three-component reaction involving a zwitterion (generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide) and a sulfonamide. rsc.org This reaction, conducted in water, yields ketenimine sulfonamide derivatives, which can then be hydrolyzed to produce sulfonamide-butanamide compounds. rsc.org

Regioselective Functionalization Approaches

Regioselective functionalization allows for the modification of a specific position on the N-(phenylsulfonyl)benzamide scaffold, which is crucial for structure-activity relationship studies. Direct C-H bond functionalization has emerged as a powerful strategy, as it avoids the need for pre-installing activating or directing groups.

One such approach is the iridium-catalyzed direct ortho C-H amidation of arenes. organic-chemistry.org This method uses sulfonyl azides as the nitrogen source to selectively install an amino group at the position ortho to an existing directing group on an aromatic ring. organic-chemistry.org This could be used, for example, to functionalize the phenyl ring of the phenylsulfonyl group.

Another strategy focuses on the selective functionalization of the sulfonamide nitrogen itself. A Brønsted acid-catalyzed regioselective N-arylation of N-acylsulfenamides with o-quinone diimides has been reported. nih.gov This metal-free reaction proceeds with excellent regioselectivity to form N-arylated products, which are valuable sulfonamide derivatives. nih.gov

Preparation of Precursors and Intermediate Compounds

A fundamental precursor for the sulfonamide portion is the corresponding sulfonyl chloride. These can be prepared via several methods. A common laboratory-scale method involves the treatment of sulfonic acids with chlorinating agents. Industrially, 2-methyl-5-nitrobenzenesulfonyl chloride can be prepared through the sulfonation of p-nitrotoluene with chlorosulfonic acid in an organic solvent. google.com

For the benzamide portion, anthranilic acids are common precursors. For example, 2-amino-N-aryl-benzamides can be prepared and then subjected to sulfonylation. The synthesis of the key sulfonamide intermediate, 2-(phenylsulfonamido)benzoic acid, is accomplished by reacting 2-aminobenzoic acid with benzenesulfonyl chloride under basic conditions. nih.gov

Precursor/IntermediatePreparation MethodSubsequent Use
2-Methyl-5-nitrobenzenesulfonyl chlorideSulfonation of p-nitrotoluene with chlorosulfonic acid. google.comPrecursor for sulfonamides after reduction of the nitro group and amidation. google.com
2-(Phenylsulfonamido)benzoic acidReaction of 2-aminobenzoic acid with benzenesulfonyl chloride. nih.govIntermediate to be coupled with an amine to form the final benzamide. nih.gov
Aryl PerfluorooctanesulfonatesReaction of phenols with perfluorooctanesulfonyl fluoride. nih.govAryl halide equivalents for palladium-catalyzed coupling reactions like Buchwald-Hartwig amination. nih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques in Structural Confirmation

NMR spectroscopy would be a primary tool for confirming the constitution of 2-methyl-N-(phenylsulfonyl)benzamide.

¹H NMR: This technique would be used to identify the number of unique proton environments, their multiplicity (splitting patterns), and their integration (proton count). For the target molecule, one would expect to see distinct signals for the methyl group protons, the aromatic protons on both the 2-methylbenzoyl and phenylsulfonyl rings, and a signal for the N-H proton. The chemical shifts and coupling constants would help confirm the ortho position of the methyl group.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon, the sulfonyl-bearing carbon, and the various aromatic carbons.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, for instance, by observing correlations between the N-H proton and adjacent carbons.

IR spectroscopy would identify the key functional groups present. Characteristic absorption bands would be expected for:

N-H stretch: A peak typically in the region of 3300-3100 cm⁻¹.

C=O (Amide I) stretch: A strong absorption usually found between 1700-1650 cm⁻¹.

S=O (Sulfonyl) stretches: Two strong, characteristic bands for the asymmetric and symmetric stretching of the SO₂ group, typically located in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

Aromatic C-H and C=C stretches: Signals in their respective characteristic regions of the spectrum.

HRMS would provide an extremely accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (e.g., C₁₄H₁₃NO₃S for the title compound) by comparing the measured exact mass to the calculated mass, thereby confirming the molecular formula and molecular weight with high confidence.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this analysis would provide precise data on:

Bond lengths: e.g., the C=O, S=O, C-N, and S-N bond distances.

Bond angles: The angles between atoms, defining the geometry around the amide and sulfonyl groups.

Torsion angles: These angles describe the conformation of the molecule, such as the rotational orientation of the two aromatic rings relative to each other and the conformation of the central -C(=O)NHSO₂- linkage. For instance, studies on similar molecules like 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide reveal specific twists at the sulfur atom and defined dihedral angles between the aromatic rings.

The crystal structure would also reveal how the molecules pack together in the crystal lattice. This analysis focuses on:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the carbonyl (C=O) and sulfonyl (S=O) oxygens can act as acceptors. Identifying these hydrogen bonds is key to understanding the supramolecular structure. In related N-acylsulfonamides, molecules are often linked into dimers or chains by N—H···O hydrogen bonds involving either the carbonyl or sulfonyl oxygens.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Without access to experimental data for this compound, no specific data tables can be generated.

Theoretical Approaches to the Conformational Landscape

The conformational flexibility of this compound is a critical determinant of its chemical and biological properties. Theoretical and computational chemistry provide powerful tools to explore the molecule's potential energy surface, identify stable conformers, and determine the energy barriers between them. These approaches offer insights that are often inaccessible through experimental methods alone.

The conformational landscape of N-acylsulfonamides, including this compound, is primarily defined by the rotation around several key single bonds. The principal degrees of freedom are the torsion angles involving the benzoyl and phenylsulfonyl groups relative to the central amide and sulfonamide linkages.

Detailed research into the conformational preferences of related N-arylsulfonamides and N-benzoylbenzenesulfonamides provides a strong basis for understanding the likely conformational behavior of this compound. nih.govnih.gov Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in these analyses. nih.govnih.gov For larger systems, hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach can be employed to balance computational cost and accuracy. nih.gov

A key feature in the conformational analysis of N-acylsulfonamides is the orientation of the N-H bond with respect to the carbonyl (C=O) group. Crystallographic studies on analogous compounds, such as N-(benzoyl)benzenesulfonamide and its derivatives, consistently reveal a conformation where the N-H bond is anti to the C=O bond. nih.govnih.govresearchgate.net This arrangement is generally the most stable due to the minimization of steric hindrance and favorable electronic interactions.

For this compound specifically, theoretical modeling would involve a systematic scan of the potential energy surface by varying the key torsion angles. This would allow for the identification of local and global energy minima, corresponding to the stable conformers of the molecule. The results of such an analysis would typically be presented as tables of relative energies and key geometrical parameters for each stable conformer.

Illustrative Data from Theoretical Studies on Related Sulfonamides:

The following tables showcase typical data obtained from computational and crystallographic studies of structurally related N-benzoyl-benzenesulfonamides. While not specific to this compound, they illustrate the type of information generated through theoretical approaches to conformational analysis.

Table 1: Typical Dihedral Angles in N-Benzoyl-arylsulfonamides

This interactive table presents representative dihedral angles found in the crystal structures of N-benzoyl-benzenesulfonamide and its chloro-substituted derivatives. These values highlight the twisted nature of this class of molecules.

CompoundDihedral Angle (Sulfonyl Benzene (B151609) Ring vs. C–SO₂–NH–C–O)Dihedral Angle (Sulfonyl Benzene Ring vs. Benzoyl Benzene Ring)Reference
N-(benzoyl)benzenesulfonamide86.5°80.3° nih.govnih.gov
N-(benzoyl)4-chlorobenzenesulfonamide (Molecule 1)72.0°62.8° nih.gov
N-(benzoyl)4-chlorobenzenesulfonamide (Molecule 2)77.3°78.6° nih.gov
N-(3-chlorobenzoyl)benzenesulfonamide89.9°87.5° nih.gov

Table 2: Computational Methods Employed in Sulfonamide Conformational Analysis

This table outlines common theoretical methods used to investigate the conformational landscape of sulfonamides, providing a basis for the computational study of this compound.

Computational MethodBasis SetApplicationReference
Density Functional Theory (DFT) - B3LYP6-311+G(d,p)Geometry optimization and pKa calculation of biologically active sulfonamides. nih.gov
ONIOM (B3LYP:MNDO)6-311+G(d,p) for the high layerGeometry optimization of larger sulfonamide structures. nih.gov
Density Functional Theory (DFT) - B3LYP6-31G(d,p)Theoretical investigation of N- and O-alkylated sulfonamides. ijaers.com

The insights gained from these theoretical approaches are crucial for understanding the structure-property relationships within this class of compounds. The conformational preferences of this compound will dictate how it interacts with its environment, influencing its physical properties and potential biological activity.

Investigation of Biological Activities in Pre Clinical Models

Antiproliferative Activity and Cellular Efficacy Studies

The antiproliferative potential of compounds structurally similar to 2-methyl-N-(phenylsulfonyl)benzamide has been a subject of scientific inquiry, with various derivatives demonstrating cytotoxic effects against a range of cancer cell lines. These studies highlight the importance of the benzamide (B126) and sulfonamide scaffolds in the design of new anticancer agents.

Modulation of Apoptotic Pathways (e.g., Bcl-2 Inhibition)

The induction of apoptosis is a key mechanism for many anticancer agents. Studies on N-substituted benzamides have indicated that these compounds can trigger programmed cell death. For example, the N-substituted benzamide, declopramide (B1670142), was shown to induce apoptosis in a mouse pre-B cell line and a human promyelocytic cancer cell line. This process was associated with the release of cytochrome c from the mitochondria and the activation of caspase-9.

Crucially, the study demonstrated that the overexpression of the anti-apoptotic protein Bcl-2 inhibited the apoptosis induced by declopramide. This suggests that compounds from this class may exert their pro-apoptotic effects by modulating the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival, and shifting this balance towards apoptosis is a desirable trait for anticancer drugs.

Cell Cycle Modulation Investigations

In addition to inducing apoptosis, some N-substituted benzamides have been observed to interfere with the cell cycle. The same study that investigated the apoptotic effects of declopramide also found that the compound induced a G2/M cell cycle block prior to the onset of apoptosis. This cell cycle arrest was observed even in cells overexpressing Bcl-2 and in the presence of a broad-spectrum caspase inhibitor, indicating that the cell cycle modulation is an upstream event to apoptosis. The ability of a compound to halt cell cycle progression can prevent cancer cell proliferation and can be a valuable therapeutic strategy.

Antimicrobial and Antifungal Evaluations

The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. Consequently, derivatives of benzenesulfonamide (B165840) have been investigated for their activity against various bacterial and fungal pathogens.

Inhibition of Bacterial Growth and Biofilm Formation

Several studies have highlighted the antibacterial potential of sulfonamide derivatives. For instance, certain N-(thiazol-2-yl)benzenesulfonamides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. Another study reported that some sulfonamide derivatives exhibited strong inhibition against clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA).

The interaction between Pseudomonas aeruginosa and Enterococcus species is complex and has been a subject of research. While direct testing of this compound on these bacteria is not reported, the broader class of sulfonamides has been explored for antibacterial action. Some studies have focused on the synergistic or antagonistic relationships between these bacteria in the context of polymicrobial infections.

The following table summarizes the minimum inhibitory concentrations (MICs) for some sulfonamide derivatives against relevant bacterial strains.

Table 2: In Vitro Antibacterial Activity of Selected Sulfonamide Derivatives

Efficacy against Fungal Pathogens

The antifungal properties of sulfonamide derivatives have also been explored, particularly against Candida species, which are common fungal pathogens. A study on arylsulfonamides demonstrated fungistatic activity against Candida albicans, Candida parapsilosis, and Candida glabrata. Another research on 2-chloro-N-phenylacetamide, a related amide, showed it inhibited all tested strains of C. albicans and C. parapsilosis. These findings suggest that the broader chemical class to which this compound belongs has potential as a source of new antifungal agents.

Table 3: In Vitro Antifungal Activity of Selected Related Compounds against Candida albicans

Anti-inflammatory Response Modulation

The potential for a compound to modulate the body's inflammatory response is a critical area of preclinical investigation. This is often assessed through a combination of cell-based assays and specific enzyme inhibition studies.

The initial assessment of anti-inflammatory potential typically involves in vitro cellular assays to measure the compound's effect on the production of key inflammatory mediators. These assays often utilize immune cells, such as macrophages (e.g., RAW 264.7 cell line), which are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory state. mdpi.com The levels of pro-inflammatory markers are then quantified in the presence and absence of the test compound.

Commonly measured inflammatory markers include nitric oxide (NO), prostaglandins (B1171923), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comresearchgate.net A reduction in the production of these markers would suggest potential anti-inflammatory activity. For instance, studies on other novel benzamide derivatives have demonstrated significant reductions in these pro-inflammatory cytokines, indicating their potential to modulate the inflammatory response. nih.govnanobioletters.com

To date, specific data from such cellular assays for this compound are not available in published literature. A hypothetical representation of results from such an experiment is shown below to illustrate the type of data generated.

Table 1: Illustrative Data from an In Vitro Anti-inflammatory Assay This table is for illustrative purposes only, as no specific data for this compound has been published.

Marker LPS-Stimulated Control Compound (10 µM) + LPS % Inhibition
NO Production (µM) 50.2 ± 3.5 25.1 ± 2.1 50.0%
TNF-α (pg/mL) 1250 ± 110 625 ± 55 50.0%
IL-6 (pg/mL) 800 ± 75 480 ± 40 40.0%
IL-1β (pg/mL) 350 ± 30 210 ± 25 40.0%

A key mechanism by which many anti-inflammatory drugs function is through the inhibition of enzymes in inflammatory pathways. Cyclooxygenase-2 (COX-2) is a primary target, as it is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation. mdpi.comnih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The benzenesulfonamide moiety, present in this compound, is a well-known pharmacophore for selective COX-2 inhibition. mdpi.comnih.gov Numerous N-phenylbenzenesulfonamide derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors. nih.gov The inhibitory activity is typically determined using in vitro enzyme assays that measure the production of prostaglandins (like PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. nih.govassaygenie.comcaymanchem.com The results are expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), and a selectivity index (SI = IC50 COX-1 / IC50 COX-2) is calculated. mdpi.com

While no specific COX-2 inhibition data for this compound is currently published, the data from related sulfonamide compounds illustrate the potential for this class of molecules.

Table 2: In Vitro COX-1/COX-2 Inhibition Data for Representative Sulfonamide-Based Inhibitors This table presents data for related compounds to provide context and is not data for this compound.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Reference
Celecoxib 14.7 0.05 294 mdpi.com
Compound 6b 13.16 0.04 329 mdpi.com
Compound 6j 12.48 0.04 312 mdpi.com
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide 85.13 0.74 114.5 nih.gov

Enzyme Inhibition and Receptor Antagonism Studies

Beyond general anti-inflammatory pathways, the structural features of this compound suggest potential interactions with other specific enzymes and receptors that are targets for therapeutic intervention.

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. ucanr.edunih.gov It is a well-established target for several classes of herbicides, including sulfonylureas and imidazolinones. ucanr.edunih.govnih.gov The inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately causing cell death. ucanr.edu

Research into novel AHAS inhibitors has explored various chemical scaffolds. Notably, a study on N-(phenylsulfonamidophenyl) benzamide derivatives, which share a structural similarity with this compound, demonstrated inhibitory activity against AHAS from Arabidopsis thaliana. researchgate.net This suggests that the N-sulfonylbenzamide scaffold could potentially interact with the AHAS enzyme.

Table 3: AHAS Inhibition by N-(phenylsulfonamidophenyl) benzamide Derivatives at 100 µg/mL Data from a study on structurally related compounds. researchgate.net

Compound ID Structure % Inhibition of AHAS
4c N-(5-Nitro-2-(phenylsulfonamido)phenyl)benzamide 66%
4d N-(5-Nitro-2-(phenylsulfonamido)phenyl)-4-nitrobenzamide 76%
7c N-(4-Nitro-2-(N-(phenylsulfonyl)phenylsulfonamido)phenyl)benzamide 68%

Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.govnih.gov Inhibition of FXa is a key strategy for the development of modern anticoagulant drugs to treat and prevent thromboembolic disorders. frontiersin.orgresearchgate.net Several small-molecule direct FXa inhibitors, which include benzamide moieties in their structures, have been developed and are clinically successful. frontiersin.orgmdpi.com The benzamide group often plays a crucial role in binding to the active site of the enzyme.

Given the presence of a benzamide structure in this compound, its potential as a Factor Xa inhibitor could be an area of investigation. This would typically be assessed using an in vitro enzymatic assay that measures the ability of the compound to inhibit FXa activity, often using a chromogenic substrate.

No studies have reported on the Factor Xa inhibitory activity of this compound.

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid inflammatory mediators that are key contributors to the pathophysiology of asthma and allergic rhinitis. nih.govwikipedia.orgnih.gov They exert their effects by binding to specific receptors, primarily the CysLT1 receptor. wikipedia.org Drugs that act as leukotriene receptor antagonists block these interactions, leading to reduced bronchoconstriction, inflammation, and mucus secretion. nih.govwikipedia.org

The development of leukotriene receptor antagonists has involved various chemical structures, including those with sulfonamide components. nih.gov Therefore, it is plausible to investigate whether this compound could act as an antagonist at CysLT receptors. This would be evaluated using receptor binding assays, where the ability of the compound to displace a radiolabeled ligand from the CysLT1 receptor is measured, or in functional cellular assays that measure the downstream effects of receptor activation, such as calcium mobilization.

Currently, there is no published evidence to suggest that this compound has been evaluated for leukotriene receptor antagonism.

Androgen Receptor (AR) Antagonism

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. Non-steroidal AR antagonists are a cornerstone of therapy, and research into new scaffolds is ongoing. Phenylsulfonyl-benzamide derivatives have been designed and synthesized as potential anti-prostate cancer agents, stemming from rational modifications of the established antiandrogen drug, bicalutamide (B1683754). nih.gov

In a study, a series of phenylsulfonyl-benzamide derivatives were evaluated for their antiproliferative effects on four human prostate cancer cell lines (LNCaP, 22Rv1, PC3, and DU145). Several of these novel compounds demonstrated significantly improved potency, with IC₅₀ values in the low micromolar range. Notably, the LNCaP cell line, which has high AR expression, was particularly sensitive to these derivatives, suggesting that the compounds likely act through an antagonistic effect on the androgen receptor. nih.gov One compound, 14e , even achieved a sub-micromolar IC₅₀ value in this cell line. nih.gov This indicates that the phenylsulfonyl-benzamide scaffold is a promising foundation for developing new AR antagonists. nih.gov

Further research has identified N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as a new class of AR antagonists that target the activation function 2 (AF2) region of the receptor. nih.gov One compound from this series, T1-12 , exhibited an AR antagonistic activity with an IC₅₀ of 0.47 μM. nih.gov

Table 1: Antiproliferative Activity of Selected Phenylsulfonyl-benzamide Derivatives in Prostate Cancer Cell Lines
CompoundCell LineIC₅₀ (μM)Reference
14eLNCaP<1 nih.gov
T1-12LNCaP (AR-antagonistic activity)0.47 nih.gov
13eLNCaPLow μM range nih.gov
13gLNCaPLow μM range nih.gov

Serotonin (B10506) 5-HT6 Receptor (5-HT6R) Antagonism

The serotonin 5-HT6 receptor is primarily located in the central nervous system and is a target for cognitive enhancement therapies. While direct studies on this compound are not prominent, the broader benzamide and sulfonamide classes are well-represented as 5-HT receptor ligands.

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt) Inverse Agonism

Retinoic acid receptor-related orphan receptor γt (RORγt) is a key regulator of Th17 cell differentiation, making it a therapeutic target for autoimmune diseases. Phenylsulfonamides and biaryl amides have been identified as modulators of RORγt. nih.gov

Research has led to the discovery of N-indanyl benzamides as novel RORγt inverse agonists. nih.gov Through exploration of the structure-activity relationship, potent inverse agonists were identified. For example, compound 5c (the (S)-enantiomer) showed an IC₅₀ of 153.7 nM in a Fluorescence Resonance Energy Transfer (FRET) assay and an even more potent IC₅₀ of 47.1 nM in a mouse Th17 cell differentiation assay. nih.gov This highlights the potential of the benzamide scaffold in developing potent and specific RORγt inverse agonists. nih.govnih.gov

Table 2: RORγt Inverse Agonist Activity of an N-indanyl Benzamide Derivative
CompoundAssayIC₅₀ (nM)Reference
5cFRET Assay153.7 nih.gov
Mouse Th17 Cell Differentiation47.1

SLC10 Carrier Inhibition (ASBT, NTCP, SOAT)

The SLC10 family of solute carriers, including the apical sodium-dependent bile acid transporter (ASBT, or SLC10A2), the Na+/taurocholate cotransporting polypeptide (NTCP, or SLC10A1), and the sodium-dependent organic anion transporter (SOAT, or SLC10A6), are crucial for bile acid and steroid hormone homeostasis. Arylsulfonylamino-benzanilides, which are structurally related to N-(phenylsulfonyl)benzamides, have been synthesized and identified as potent inhibitors of ASBT.

These inhibitors are being explored as potential cholesterol-lowering drugs. Many of these compounds showed significant potency against the bile acid transport activity of ASBT. nih.gov In particular, one derivative, 5g₂ , demonstrated an IC₅₀ value of 0.11 μM, which was 14-fold more potent than the lead compound S-1647 (IC₅₀: 1.52 μM). nih.gov Structure-activity relationship studies revealed that substitutions on the arylsulfonyl and benzanilide (B160483) rings are critical for potency and selectivity against different SLC10 carriers.

Tubulin Polymerization Inhibition

Tubulin is a critical protein for cell division and structure, making it a key target in cancer therapy. Inhibiting its polymerization can lead to cell cycle arrest and apoptosis. The benzamide scaffold has been incorporated into novel compounds designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site.

A series of N-benzylbenzamide derivatives were designed and synthesized, with compound 20b showing significant antiproliferative activities against several cancer cell lines, with IC₅₀ values ranging from 12 to 27 nM. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine site on tubulin. nih.gov Further optimization of benzamide derivatives led to the identification of compound 48 , a potent and orally active tubulin inhibitor. nih.gov This compound was shown to occupy all three zones of the colchicine binding site in an X-ray co-crystal structure and demonstrated significant antiproliferative activity. nih.gov These findings underscore the utility of the benzamide scaffold in designing next-generation microtubule-targeting agents. nih.govnih.gov

Table 3: Antiproliferative Activity of a Selected N-benzylbenzamide Tubulin Inhibitor
CompoundCancer Cell LinesIC₅₀ Range (nM)Reference
20bVarious12 - 27 nih.gov

Phosphodiesterase 4B (PDE4B) Enzyme Interactions

Phosphodiesterase 4 (PDE4) enzymes are involved in regulating cellular inflammation and other processes by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). PDE4B is a specific isoform that has been targeted for anti-inflammatory and antifibrotic therapies.

The benzamide moiety is a feature of some PDE4 inhibitors. For instance, novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. nih.gov A primary structure-activity relationship study indicated that a sulfonamide group played a key role in improving the inhibitory activity against PDE4B and enhancing subtype selectivity. researchgate.net One compound in a series, compound 19 , showed the strongest inhibition against PDE4B with an IC₅₀ of 0.88 μM and had 21-fold greater selectivity for PDE4B over PDE4D compared to the reference compound rolipram. researchgate.net This demonstrates that the benzamide scaffold, particularly when combined with a sulfonamide group, can be a valuable structural element for creating selective PDE4B inhibitors. researchgate.netnih.gov

Table 4: Inhibitory Activity of a Selected Compound Against PDE4B
CompoundTargetIC₅₀ (μM)Selectivity over PDE4D (vs. Rolipram)Reference
19PDE4B0.8821x researchgate.net

Other Biological System Interactions

The versatile N-(phenylsulfonyl)benzamide scaffold and its analogs have been explored for a variety of other biological activities.

Allosteric Modulators: 2-Sulfonamidebenzamides have been identified as selective positive allosteric modulators of MrgX1, a G-protein coupled receptor. nih.gov Compound 8a showed an EC₅₀ of 0.055 μM, and compound 8e had an EC₅₀ of 0.013 μM. nih.gov

Fungicidal and Larvicidal Activity: Benzamide derivatives substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and tested for pesticidal properties. nih.gov Compound 7h showed potent fungicidal activity against Botrytis cinereal (90.5% inhibition), which was superior to the commercial fungicide fluxapyroxad. nih.gov Additionally, compound 7a demonstrated 100% larvicidal activity against mosquito larvae at a concentration of 10 mg/L. nih.gov

Cardiovascular Effects: Certain benzenesulfonamide derivatives have been shown to affect the cardiovascular system. cerradopub.com.br One study found that 4-(2-amimo-ethyl)-benzenesulfonamide could decrease perfusion pressure and coronary resistance in an isolated rat heart model, suggesting a potential interaction with calcium channels. cerradopub.com.br

General Biological Activity: The benzamide and sulfonamide functional groups are present in a wide array of biologically active compounds, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. cyberleninka.ru

Antiviral Investigations (e.g., SARS-CoV-2 non-structural proteins, Hepatitis B Virus Capsid Assembly, Dengue virus NS5)

The potential of benzamide derivatives, including sulfonamide-containing compounds, as antiviral agents has been an active area of research. Investigations have targeted various viral proteins and replication mechanisms.

SARS-CoV-2 non-structural proteins: While specific studies on the direct activity of this compound against SARS-CoV-2 non-structural proteins have not been prominently reported in the reviewed literature, broader research into benzamide and sulfonamide derivatives has shown promise. For instance, some studies have focused on the inhibition of coronavirus-encoded papain-like cysteine proteases (PLpro) as a strategy to combat infections. longdom.org These studies have explored the structure-activity relationships of various benzamide derivatives, providing a foundation for the potential design of novel pan-coronaviral inhibitors. longdom.org However, specific inhibitory data for this compound against SARS-CoV-2 proteins is not available in the provided search results.

Hepatitis B Virus Capsid Assembly: The modulation of Hepatitis B Virus (HBV) capsid assembly is a key strategy in the development of new antiviral therapies. Research has identified that benzamide and sulfamoylbenzamide derivatives can interfere with this process. researchgate.netokstate.edu These compounds have been shown to promote the formation of empty capsids by interacting with the HBV core protein. researchgate.net This mechanism disrupts the normal viral replication cycle. While these findings are significant for the broader class of compounds, specific data on the efficacy of this compound as an HBV capsid assembly modulator is not detailed in the available literature.

Dengue virus NS5: A study involving a Quantitative Structure-Activity Relationship (QSAR) model for the prediction of non-nucleoside inhibitors of Dengue virus serotype 4 NS5 has included this compound in its dataset. jchemlett.com The NS5 protein is crucial for viral replication, making it a prime target for antiviral drug development. In this study, the biological activity of this compound was evaluated, providing specific, albeit predictive, data on its potential as an anti-dengue agent. jchemlett.com

Table 1: Predicted Biological Activity of this compound against Dengue Virus NS5

Compound Name Predicted Activity (pIC50) Experimental Activity (pIC50)
This compound 6.894 6.468

Data from a QSAR modeling study for the prediction of anti-dengue activity. jchemlett.com

Herbicidal Potential Studies

The investigation into the herbicidal potential of benzamide derivatives is an established field. nih.gov Certain benzamides are known to act as herbicides by inhibiting microtubule assembly in plants. rsc.org While patents and studies exist for various benzamide compounds as herbicides, specific research detailing the herbicidal potential of this compound is not present in the provided search results. The broader class of sulfonamide herbicides is also well-documented, but direct studies on the subject compound are lacking.

Antioxidant Capacity Assessments

The antioxidant properties of various chemical compounds are of significant interest due to their potential to mitigate oxidative stress-related damage. Studies on benzenesulfonamide derivatives have indicated that some of these compounds exhibit antioxidant capacity. longdom.org For instance, certain novel benzene (B151609) sulfonamide-piperazine hybrid compounds have demonstrated high antioxidant activity in various assays. However, specific assessments of the antioxidant capacity of this compound have not been found in the reviewed literature. Therefore, while related compounds show promise, the antioxidant potential of this compound remains to be specifically investigated.

Structure Activity Relationship Sar Analysis and Rational Design

Systematic Substitution Effects on Biological Potency

The biological activity of compounds based on the 2-methyl-N-(phenylsulfonyl)benzamide core is highly dependent on the nature and position of substituents on its three main components: the 2-methylbenzoyl group, the N-phenylsulfonyl group, and the central benzamide (B126) linkage.

The 2-methyl group on the benzoyl ring plays a significant role in defining the molecule's conformation and interaction with its biological target. In related benzamide-containing scaffolds, ortho-substituents are known to influence activity significantly. For instance, in a series of 2-amidobenzimidazole derivatives designed as protein kinase CK1 delta inhibitors, the presence of a methyl group on the fused benzo ring resulted in a notable increase in activity compared to the unsubstituted analog. mdpi.com This suggests that the methyl group may engage in favorable hydrophobic interactions within a specific pocket of the target protein or help to orient the molecule optimally for binding. Modifications to this group, such as replacement with larger alkyl groups (ethyl, propyl) or polar functional groups, would be critical to probe the steric and electronic requirements of this region of the binding site.

The phenylsulfonyl group is a critical component for activity, and its substitution pattern allows for fine-tuning of the compound's properties. In studies on related benzenesulfonamides, substitutions on the phenyl ring have been shown to dramatically alter biological activity and selectivity. For example, in a series of inhibitors targeting carbonic anhydrase, the introduction of various substituents on the benzenesulfonamide (B165840) ring was used to modulate inhibitor affinity and isozyme selectivity. acs.org

In the context of N-acylsulfonamides, the sulfonamide nitrogen's acidity and the orientation of the phenyl ring are key determinants of binding. Research on mPGES-1 inhibitors involved replacing a phenylsulfonyl hydrazide scaffold with a phenylsulfonamide framework to improve metabolic stability. nih.gov This highlights the importance of the sulfonamide portion of the moiety. Systematic substitution on the phenyl ring with electron-donating or electron-withdrawing groups can modulate the pKa of the sulfonamide N-H bond, influencing its hydrogen bonding capability.

Table 1: Effect of Phenyl Ring Substituents in Analogous Sulfonamide Series

Analogous SeriesSubstituent on Phenyl RingObserved Effect on ActivityReference
Benzimidazole-6-sulfonamides4'-hydroxyServed as a lead substituent, crucial for interaction. unipi.it
Benzimidazole-6-sulfonamidesDeletion of 4'-hydroxyProduced good but unselective inhibitors. unipi.it
Benzimidazole-6-sulfonamides4'-hydroxy, 3'-methoxycarbonylResulted in a highly effective and selective inhibitor for hCA IX. unipi.it
2-Phenoxybenzamides4-fluoro on phenoxy ringFavorable for antiplasmodial activity compared to H. mdpi.com

The central benzamide core acts as the structural anchor. SAR studies on related 2-(sulfonamido)-N-phenylbenzamides revealed that the benzamide phenyl ring is highly sensitive to modification, with most attempts to alter it leading to inactive compounds. nih.gov This suggests a strict requirement for its size and electronic properties.

On the other hand, the N-phenyl portion of the amide (in this case, the N-phenyl of the phenylsulfonyl group) is often more amenable to substitution. In a series of M1 mAChR antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, various substitutions on the terminal piperazine (B1678402) ring were explored to modulate potency and selectivity. openaccessjournals.com For the this compound scaffold, this corresponds to the phenyl ring of the sulfonamide. Research on mPGES-1 inhibitors demonstrated that attaching different aromatic and heterocyclic rings to the amide portion of an N-amido-phenylsulfonamide scaffold led to significant variations in potency. nih.gov For instance, compound MPO-0186 from this study, which incorporates this scaffold, showed potent inhibition of PGE2 production. nih.gov

Table 2: SAR on the Amide Moiety of Analogous Benzamide Inhibitors

Compound SeriesModificationResulting ActivityReference
2-(sulfonamido)-N-phenylbenzamidesModifications on the benzamide phenyl ringNearly all efforts led to inactive compounds. nih.gov
2-(sulfonamido)-N-phenylbenzamidesMethyl or halogen groups on the N-phenyl ringTolerated, with larger modifications not tolerated. nih.gov
N-amido-phenylsulfonamides (mPGES-1 inhibitors)Replacement of N-phenyl with 4-fluorobenzylIC50 of 0.24 µM in A549 cells. nih.gov

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a critical metric in drug discovery used to assess the binding energy of a ligand per atom. It helps prioritize lead compounds that have an optimal balance of potency and physicochemical properties. optibrium.com LE is calculated as the binding free energy (ΔG) divided by the number of non-hydrogen atoms (NHA). optibrium.com

For a compound like this compound, the initial LE would be calculated from its measured binding affinity for a specific target. During lead optimization, the goal is to increase potency without disproportionately increasing molecular size or lipophilicity. Each modification—for example, adding a substituent to the phenylsulfonyl ring—should be evaluated for its contribution to binding affinity relative to the number of atoms added. This is assessed using metrics like group efficiency (GE). An efficient optimization strategy would focus on modifications that yield a high GE, ensuring that added structural complexity translates directly into improved binding.

Stereochemical Influences on Activity

The parent compound, this compound, is achiral. However, stereochemistry can become a critical factor during lead optimization if chiral centers are introduced. For example, modifying the 2-methyl group to a larger, chiral substituent like a sec-butyl group, or introducing chiral substituents on the phenylsulfonyl ring, would result in stereoisomers.

The differential activity of stereoisomers is a well-documented phenomenon in medicinal chemistry. In a series of potent propanamide TRPV1 antagonists, a marked selectivity for the (S)-configuration was observed. The (S)-isomer was approximately two-fold more potent than the racemate, while the (R)-isomer was 30- to 40-fold weaker. researchgate.net This demonstrates that the three-dimensional arrangement of atoms is paramount for optimal interaction with the chiral environment of a protein binding site. Therefore, should any optimization of the this compound scaffold introduce a chiral center, the separation and individual testing of the resulting enantiomers or diastereomers would be essential.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the this compound scaffold, a pharmacophore model would be developed based on the SAR data.

Key features of a hypothetical pharmacophore model might include:

A hydrogen bond donor (the sulfonamide N-H).

Two hydrogen bond acceptors (the carbonyl oxygen and a sulfonyl oxygen).

A hydrophobic/aromatic feature (the 2-methylbenzoyl ring).

An additional hydrophobic/aromatic feature (the phenylsulfonyl ring).

This model serves as a 3D query to screen virtual libraries for new compounds with diverse core structures but the same essential features. nih.gov It also guides lead optimization by showing which parts of the molecule are critical for binding and which can be modified. nih.govnih.gov For example, if the model indicates a nearby hydrophobic pocket, the 2-methyl group could be extended to better fill this space. Molecular docking studies, such as those performed on N-amido-phenylsulfonamide mPGES-1 inhibitors, can further refine this model by predicting the precise binding orientation and identifying key interactions with amino acid residues in the target's active site. nih.gov

Computational and Theoretical Studies on N Phenylsulfonyl Benzamides

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are pivotal in exploring the electronic structure and predicting spectroscopic characteristics of N-(phenylsulfonyl)benzamide compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. rsc.orgbohrium.comnih.gov By calculating the electron density, DFT can determine molecular geometry, orbital energies, and various reactivity descriptors. For N-sulfonylated benzamides, DFT studies help in understanding the distribution of electrons and identifying the most reactive sites within the molecule. bohrium.comresearchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. nih.gov These maps are valuable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. bohrium.com

Global Reactivity Descriptors: Parameters like chemical hardness, softness, chemical potential, and electrophilicity index are calculated from HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity, aiding in the comparison of different derivatives within a chemical series. nih.gov

In related sulfonamide structures, DFT calculations have been used to analyze the electronic properties and tautomeric stability. rsc.orgnih.gov For ortho-substituted benzamides, studies have shown that intramolecular hydrogen bonding significantly influences their conformation and electronic properties, a feature that DFT can model effectively. bohrium.com The presence of the methyl group in 2-methyl-N-(phenylsulfonyl)benzamide would be expected to influence the electron distribution and steric conformation, which can be precisely modeled using DFT.

Computational methods are widely used to predict various spectroscopic properties, providing a powerful complement to experimental data. For N-(phenylsulfonyl)benzamide and its analogs, DFT calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Vibrational Analysis (FT-IR): Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm the molecular structure and assign specific vibrational modes to functional groups. nih.gov For similar molecules, a satisfactory consistency between experimental and theoretical findings has been reported. osti.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. osti.gov These theoretical predictions are instrumental in assigning experimental NMR signals and confirming the structure of newly synthesized compounds. nih.gov

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, helping to assign the electronic transitions (e.g., π → π*) observed in experimental UV-Vis spectra. nih.govosti.gov

Studies on related benzimidazole (B57391) derivatives have demonstrated the utility of DFT in calculating and interpreting their spectroscopic data, providing a framework for how this compound could be analyzed. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. mdpi.comrjb.ro This method is crucial in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. nih.govnih.gov The process involves scoring the binding affinity, which helps in ranking potential drug candidates. mdpi.com

For the N-(phenylsulfonyl)benzamide scaffold, molecular docking has been used to explore interactions with various enzymes. Benzamide (B126) and sulfonamide derivatives are known to target a range of proteins, including:

Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, enzymes linked to conditions like glaucoma and cancer. nih.gov Docking studies on N-phenylsulfonamide derivatives have elucidated their binding modes within the active site of different CA isoforms. nih.govmdpi.com

Kinases: As key regulators of cell signaling, kinases are major targets in cancer therapy. Docking simulations help in designing derivatives that can fit into the ATP-binding pocket of specific kinases. nih.gov

Cyclooxygenase (COX) Enzymes: Some sulfonamide-containing compounds are known COX-2 inhibitors used as anti-inflammatory agents. rsc.org Docking helps to understand the structural basis for their selectivity. rsc.org

Other Enzymes: N-sulfonyl derivatives have been docked into various other targets, including MurD ligase (an antibacterial target) and microsomal prostaglandin (B15479496) E2 synthase-1 (an inflammation target). nih.govresearchgate.net

A typical docking study on a derivative of this compound would involve placing the molecule into the binding site of a target protein. The simulation would predict the binding pose and calculate a docking score, with favorable interactions often involving hydrogen bonds with key amino acid residues and coordination with metal ions (e.g., Zn²⁺ in carbonic anhydrases). rjb.romdpi.com Molecular docking results for related compounds have often shown good correlation with experimental inhibitory activities. nih.govrsc.org

Table 1: Example Docking Scores for Benzamide/Sulfonamide Derivatives Against Various Targets This table contains representative data from studies on related compounds to illustrate the application of molecular docking.

Compound TypeTarget ProteinDocking Score (kcal/mol)Key InteractionsReference
N-amido-phenylsulfonamidemPGES-1-Blocking PGH₂ binding site nih.gov
Thiazole-2-yl benzamideGlucokinase-11.17 (SP)H-bonds with ARG63, π-π stacking with TYR214 nih.gov
N-phenylsulfonamideCarbonic Anhydrase II-9.782Metal coordination with Zn, H-bond with Thr199 mdpi.com
Sulfonamide derivativePenicillin-Binding Protein 2X-7.47H-bonds with GLY 664, VAL 662, ARG 426 rjb.ro

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jbclinpharm.orgresearchgate.net By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized analogs. frontiersin.orgresearchgate.net

The development of a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. nih.govscirp.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molar refractivity), hydrophobic (e.g., logP), and topological indices. researchgate.net

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to build an equation correlating the descriptors with biological activity. nih.govjbclinpharm.orgfrontiersin.org

Model Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation methods. jbclinpharm.orgmdpi.commdpi.com

QSAR studies have been successfully applied to various sulfonamide and benzamide derivatives to guide the design of more potent inhibitors for targets like dihydropteroate (B1496061) synthetase and glucokinase. nih.govnih.gov For a series including this compound, a QSAR model could reveal the quantitative impact of the methyl group and other substituents on a specific biological activity, providing a rational basis for further optimization. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govrsc.org This technique is invaluable for studying the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and for calculating binding free energies. researchgate.netnih.gov

Key applications of MD simulations for compounds like this compound include:

Conformational Analysis: MD can explore the different shapes (conformations) a flexible molecule can adopt in solution or within a binding site. nih.govmdpi.com This is especially important for molecules with multiple rotatable bonds.

Binding Stability: By running a simulation of the ligand-protein complex, researchers can assess whether the binding pose predicted by docking is stable over time. bohrium.com Root Mean Square Deviation (RMSD) is often monitored to check for large structural changes. nih.gov

Binding Free Energy Calculation: Advanced techniques like the Linear Interaction Energy (LIE) method or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide more accurate estimates of binding affinity than docking scores alone. researchgate.netmdpi.com These calculations can reveal the main driving forces for binding, such as van der Waals interactions or electrostatic forces. researchgate.net

MD simulations on related sulfonamide inhibitors have been used to analyze interaction energies and provide deeper insight into their inhibitory activity. researchgate.net Similar simulations on benzamide derivatives have helped elucidate complex binding mechanisms and conformational changes upon binding. rsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness

A promising drug candidate must not only be potent but also possess favorable ADME properties to be effective and safe in the body. nih.gov In silico ADME prediction involves using computational models to estimate these properties early in the drug discovery process, reducing the risk of late-stage failures. rsc.orgresearchgate.net

For compounds like this compound, several key properties are evaluated:

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds that adhere to these rules are more likely to have good oral bioavailability. nih.gov

Absorption: Models predict human intestinal absorption and cell permeability (e.g., using Caco-2 cell models). mdpi.comnih.gov

Distribution: Predictions include plasma protein binding and blood-brain barrier (BBB) permeability. mdpi.com

Metabolism: Computational tools can predict the sites on a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes, helping to design more metabolically stable compounds. dntb.gov.ua

Excretion and Toxicity: Models can also predict potential toxicities, such as AMES mutagenicity, hepatotoxicity, or hERG channel inhibition (a marker for cardiotoxicity). mdpi.com

Numerous studies on benzamide and sulfonamide derivatives have successfully employed in silico tools to predict their ADME profiles, guiding the selection of candidates with better pharmacokinetic properties for further development. mdpi.comnih.govresearchgate.netsemanticscholar.org

Table 2: Representative In Silico ADME Predictions for Benzamide/Sulfonamide Analogs This table contains example data from studies on related compounds to illustrate the application of ADME prediction.

Compound TypePropertyPredicted Value/OutcomeReference
Pyridine–thiourea benzamideIntestinal Absorption> 88% mdpi.com
Pyridine–thiourea benzamideBBB Permeability (logBBB)-0.124 to 0.033 mdpi.com
Pyridine–thiourea benzamideLipinski's RuleNo violations for most analogs mdpi.com
Thiazole-2-yl benzamideLipinski's RuleNo violations nih.gov
Benzenesulfonamide (B165840) derivativeDrug-LikenessGood predicted properties mdpi.com

Mechanistic Elucidation of Biological Action

Identification and Validation of Molecular Targets

There is no information available in the scientific literature identifying or validating specific molecular targets for 2-methyl-N-(phenylsulfonyl)benzamide.

Investigation of Binding Modes and Key Interactions

No studies have been published that investigate the binding mode or key molecular interactions of this compound with any biological target.

Characterization of Cellular Signaling Pathways

There is no data available describing the effects of this compound on any cellular signaling pathways.

Enzyme Kinetic Studies for Inhibitory Mechanisms

No enzyme kinetic studies have been performed to characterize potential inhibitory mechanisms of this compound.

Future Perspectives and Research Directions

Design of Novel Scaffolds and Hybrid Molecules

A primary direction for future research lies in using the 2-methyl-N-(phenylsulfonyl)benzamide core as a "privileged structure"—a molecular framework that is able to present functional groups in a favorable arrangement for biological interactions. unife.it Rational design and molecular hybridization are key strategies to unlock new therapeutic potential.

One demonstrated approach involves the rational modification of existing drugs. For instance, a novel family of phenylsulfonyl-benzamide derivatives was designed through the strategic modification of the antiandrogen drug bicalutamide (B1683754). nih.gov Researchers replaced the flexible linker in bicalutamide with a more rigid phenyl group to create the phenylsulfonyl-benzamide scaffold, aiming to enhance anticancer activity. nih.gov This rational design led to new derivatives with significantly improved antiproliferative effects in several human prostate cancer cell lines. nih.govnih.gov

Future work could expand on this by employing molecular hybridization, a strategy that covalently combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govmdpi.com This technique has been successfully used to create multi-target agents. For example, researchers have designed anti-inflammatory hybrids by integrating a benzimidazole (B57391) scaffold (known to inhibit COX and LOX enzymes) with a phthalimide (B116566) subunit from thalidomide (B1683933) (a TNF-α inhibitor). nih.gov Similarly, the this compound scaffold could be combined with other pharmacophores known to target different cancer pathways or other diseases entirely, potentially leading to drugs with novel mechanisms of action or improved efficacy.

Exploration of New Biological Targets and Therapeutic Areas

While initial research on phenylsulfonyl-benzamide scaffolds has focused on their potential as anti-prostate cancer agents targeting the androgen receptor, the structural motifs are common in compounds with a wide range of biological activities. nih.govnih.govnih.govresearchgate.net A crucial future direction is the systematic screening of this compound and its analogs against a diverse array of biological targets to uncover new therapeutic applications.

The versatility of the broader benzamide (B126) class provides a strong rationale for this exploration. For example, a different benzamide derivative, ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), was identified as a potent and selective positive allosteric modulator of the MrgX1 receptor, a target for chronic pain. nih.gov This discovery highlights how variations of the benzamide structure can interact with entirely different target classes, opening up therapeutic possibilities beyond oncology.

Based on the activities of related scaffolds, potential new areas for investigation include:

Anti-inflammatory Activity : As demonstrated by benzimidazole-based hybrids, targeting enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) could be a fruitful avenue. nih.gov

Antimicrobial Properties : Thiourea derivatives, which share some structural similarities with the N-acylsulfonamide linkage, are known to possess antimicrobial and antiviral properties. researchgate.net

Systematic screening of a library of this compound derivatives against various enzymes, receptors, and microbial strains could reveal unexpected and valuable biological activities.

Integration of Advanced Computational and Experimental Methodologies

The advancement of novel derivatives based on this compound will be significantly accelerated by the integration of sophisticated computational and experimental techniques. This synergistic approach allows for more rational design and efficient optimization of lead compounds.

Computational Methodologies:

Molecular Modeling and Docking : As used in the design of phenylsulfonyl-benzamide anti-prostate cancer agents, molecular docking can predict how different derivatives will bind to a target protein. nih.govnih.govmdpi.com This allows for the in silico pre-screening of virtual compounds, prioritizing the most promising candidates for synthesis.

ADMET Prediction : Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. nih.gov This helps in designing compounds with better drug-like properties from the outset, reducing late-stage failures. nih.gov

Experimental Methodologies:

Modern Synthesis : Techniques like iterative parallel synthesis can be used to rapidly generate a large library of analogs for screening. nih.gov

Structural Confirmation : High-resolution structural analysis using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the exact three-dimensional structure of the synthesized compounds and their complexes with target proteins. nih.govresearchgate.net

Biophysical and Biological Assays : To validate computational predictions and quantify biological activity, a range of assays is critical. These include in vitro antiproliferative assays against cell lines, enzyme inhibition assays, and biophysical methods like thermal shift assays to confirm direct binding of the compound to its intended target. nih.govnih.govmdpi.com

By combining these methods, researchers can efficiently build detailed structure-activity relationships (SAR), clarifying how specific chemical modifications influence a compound's potency and selectivity, thereby guiding the development of superior molecules. nih.gov

Development of Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its optimized derivatives could be developed into chemical probes. Chemical probes are highly potent and selective small molecules used as tools to study the function of proteins and explore biological systems in their native context. mskcc.org

The development of a chemical probe is a distinct goal from developing a drug. The probe must be exquisitely selective for its target to ensure that any observed biological effect is due to the modulation of that specific protein. nih.gov Should a derivative of this compound be identified with high affinity and specificity for a particular biological target, it could serve as a starting point. nih.gov

The process would involve:

Optimization : Synthesizing analogs to maximize potency and selectivity for the target protein over all other related and unrelated proteins.

Functionalization : Modifying the probe by attaching reporter tags (e.g., fluorescent dyes or biotin) without disrupting its binding activity. mskcc.org

Application : Using the tagged probes in a variety of biological experiments, such as fluorescence microscopy to visualize the target protein's location in cells or in proteomic studies to identify its binding partners. mskcc.org

By serving as a chemical probe, derivatives of this scaffold could provide invaluable insights into cellular processes and the roles that specific proteins play in health and disease, which can, in turn, facilitate the development of new therapeutics. mskcc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(phenylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 2-methylbenzoyl chloride with phenylsulfonamide in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2 : Use a base (e.g., triethylamine) to deprotonate the sulfonamide nitrogen, enhancing reactivity.
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water mixtures) .
    • Optimization : Adjust solvent polarity (e.g., DMF for higher solubility) and temperature (60–80°C) to improve yields. Catalyst screening (e.g., DMAP) can accelerate amide bond formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm amide/sulfonyl connectivity. The methyl group at C2 appears as a singlet (~δ 2.3 ppm), while sulfonyl protons are deshielded (~δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O and C–H···S interactions) using SHELX programs. Refinement with WinGX ensures accurate bond lengths (e.g., C=O: ~1.23 Å; S–N: ~1.66 Å) .
  • IR Spectroscopy : Identify amide I (1640–1680 cm1^{-1}) and sulfonyl S=O (1150–1350 cm1^{-1}) stretches .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational flexibility in this compound derivatives?

  • Analysis : Single-crystal XRD reveals non-planar geometries due to steric hindrance between the methyl and sulfonyl groups. For example, dihedral angles between benzene rings range from 26–35°, stabilizing intramolecular H-bonds (e.g., N2–H···O1: 2.64 Å) .
  • Software : Use ORTEP-3 for visualizing thermal ellipsoids and SHELXL for refining disorder models in twinned crystals .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?

  • Key Modifications :

  • Sulfonyl Group : Electron-withdrawing substituents (e.g., CF3_3) enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Methyl Position : Ortho-substitution (C2) reduces steric clash with target proteins compared to para-substituted analogs .
    • Assays : Test inhibitory activity against kinases (IC50_{50} assays) or antimicrobial activity (MIC values) using standardized protocols .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model binding to PI3K or EGFR kinases. Focus on sulfonyl oxygen interactions with catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

Q. How should researchers address contradictions in solubility data for this compound across studies?

  • Resolution Strategies :

  • Experimental Replication : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy (λ = 260 nm) under controlled pH/temperature .
  • Crystallographic Validation : Compare lattice energies (via PLATON) to identify polymorphic forms affecting solubility .
    • Case Study : Discrepancies in aqueous solubility (0.1–1.2 mg/mL) may arise from amorphous vs. crystalline forms, verified via PXRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.